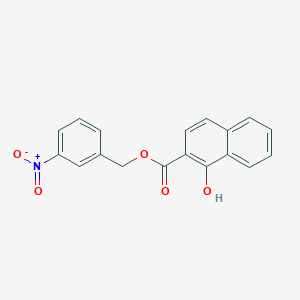

![molecular formula C16H15NOS2 B5798115 1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)

1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

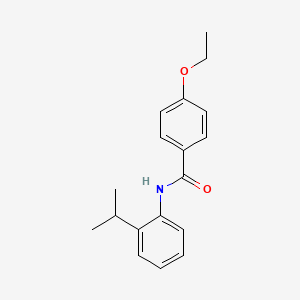

“1-(thieno3,2-bbenzothien-2-ylcarbonyl)piperidine” is a compound that contains a thieno3,2-bbenzothiophene core . Thienothiophene (TT) is an annulated ring of two thiophene rings with a stable and electron-rich structure . Thienothiophenes (TTs) fully represent the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .

Synthesis Analysis

The synthesis of thieno3,2-bbenzothiophene-based compounds involves various methodologies . For instance, a one-pot procedure for the synthesis of thienyl thioethers has been described, which involves a TfOH-promoted Friedel–Crafts-type cyclization, a subsequent nucleophilic attack by an arenethiol, and dehydration .Molecular Structure Analysis

Thienothiophene (TT) is an annulated ring of two thiophene rings with a stable and electron-rich structure . There are four regioisomers of thienothiophene, based on the orientation of two sulphur atoms in both rings: Thieno [3,2-b] thiophene, Thieno[2,3-b]thiophene, Thieno[3,4-b]thiophene, and Thieno [3,4-c] thiophene .Chemical Reactions Analysis

The chemical reactions involving thieno3,2-bbenzothiophene-based compounds can be complex. For instance, a large-scale synthesis of thieno [3,2-b]thiophene involves a catalytic vapour-phase reaction (at 550 °C) between 2-(2-thienyl)ethanol and carbon disulfide .Physical And Chemical Properties Analysis

Thienothiophene (TT) is an annulated ring of two thiophene rings with a stable and electron-rich structure . These molecules possess many applications including pharmaceutical as well as optoelectronic properties .科学研究应用

Electrophilic Substitution Reactions

The compound exhibits interesting reactivity patterns in electrophilic substitution reactions. It undergoes nitration, formylation, and acetylation, with monosubstitution occurring preferentially at specific positions . This characteristic can be exploited in the synthesis of complex organic molecules where regioselectivity is crucial.

Metallation Reactions

Metallation with butyllithium is another significant reaction of this compound, leading to the formation of 1-substituted derivatives . This process is fundamental in the preparation of intermediates for further synthetic applications, including pharmaceuticals and agrochemicals.

Liquid Crystal Technology

Derivatives of this compound have been found to exhibit liquid-crystalline properties . This is particularly relevant for the development of ferroelectric liquid crystals (FLCs), which are used in optical processing systems, matrix displays, flat television screens, and nonlinear optics.

Organic Semiconductor Applications

The core structure of “1-(thieno3,2-bbenzothien-2-ylcarbonyl)piperidine” has been utilized in the synthesis of novel organic semiconductors . These materials show promise in organic thin-film transistors (OTFTs), which are essential for low-cost, flexible electronic devices.

Dye-Sensitized Solar Cells (DSSCs)

The compound has also found application in the field of renewable energy as a component in dye-sensitized solar cells (DSSCs) . Its use as an alternative to fullerene in DSSCs highlights its potential in the development of non-fullerene acceptors for organic photovoltaics.

High-Mobility OFET Devices

Due to its high charge carrier mobility, the compound is a key molecule in the construction of high-mobility organic field-effect transistors (OFETs) . This application is critical for advancing the performance and efficiency of organic electronic devices.

Each of these applications demonstrates the versatility and potential of “1-(thieno3,2-bbenzothien-2-ylcarbonyl)piperidine” in various fields of scientific research, from materials science to renewable energy technologies. The compound’s unique chemical properties make it a valuable asset in the development of advanced materials and devices.

作用机制

Target of Action

The primary target of 1-(thieno3,2-bbenzothien-2-ylcarbonyl)piperidine, also known as BTBT, is high-mobility organic field-effect transistors (OFETs) . It has been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .

Mode of Action

BTBT interacts with its targets by exhibiting aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behavior . Two new BTBT derivatives, BTBT-TPE and BTBT-NMe, have been designed and synthesized. The BTBT-TPE showed AIE, while BTBT-NMe showed aggregation-caused quenching (ACQ), as evident by their quantum yield and lifetime results .

Biochemical Pathways

It’s known that btbt plays a significant role in the operation of ofets, dsscs, and opvs .

Result of Action

The result of BTBT’s action is primarily observed in its application in OFETs, DSSCs, and OPVs . Its unique properties, such as AIE and MFC behavior, make it a valuable molecule in these applications .

Action Environment

The action, efficacy, and stability of BTBT can be influenced by various environmental factors. For instance, the aggregation behavior of BTBT, which leads to AIE or ACQ, can be affected by the surrounding environment . .

属性

IUPAC Name |

piperidin-1-yl(thieno[3,2-b][1]benzothiol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NOS2/c18-16(17-8-4-1-5-9-17)14-10-13-15(20-14)11-6-2-3-7-12(11)19-13/h2-3,6-7,10H,1,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXBNBABESXDAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=C(S2)C4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thieno[2,3-d]thiophen-2-yl(piperidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)

![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)

![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5798057.png)

![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)

![N-(2,3-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5798079.png)

![N-isobutyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5798091.png)

![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)

![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)